molecular formula C9H5F2NO4 B13726495 3-(3,5-Difluoro-4-nitrophenyl)acrylic acid

3-(3,5-Difluoro-4-nitrophenyl)acrylic acid

Cat. No.: B13726495
M. Wt: 229.14 g/mol
InChI Key: DMHLTJAYXVMWMQ-OWOJBTEDSA-N
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Description

3,5-Difluoro-4-nitrocinnamic acid is an organic compound with the molecular formula C9H5F2NO4 It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a nitro group at the 4th position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-nitrocinnamic acid can be achieved through several methods. One common approach involves the nitration of 3,5-difluorocinnamic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts to couple 3,5-difluorobenzene with a suitable cinnamic acid derivative .

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-nitrocinnamic acid may involve large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-nitrocinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3,5-difluoro-4-aminocinnamic acid.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of 3,5-difluoro-4-aminocinnamic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-4-nitrocinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-nitrocinnamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorocinnamic acid: Lacks the nitro group, resulting in different chemical and biological properties.

    4-Nitrocinnamic acid: Lacks the fluorine atoms, leading to variations in reactivity and applications.

    3,5-Difluoro-4-aminocinnamic acid: Formed by the reduction of 3,5-Difluoro-4-nitrocinnamic acid, with distinct chemical behavior.

Uniqueness

3,5-Difluoro-4-nitrocinnamic acid is unique due to the combined presence of fluorine and nitro groups, which impart specific electronic and steric effects. These properties make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H5F2NO4

Molecular Weight

229.14 g/mol

IUPAC Name

(E)-3-(3,5-difluoro-4-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12(15)16/h1-4H,(H,13,14)/b2-1+

InChI Key

DMHLTJAYXVMWMQ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C=CC(=O)O

Origin of Product

United States

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